molecular formula C10H13N3 B2536692 (1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine CAS No. 1447963-42-9

(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine

Cat. No.: B2536692
CAS No.: 1447963-42-9
M. Wt: 175.235
InChI Key: HKRHUPVUEYNNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. It is characterized by its unique structure, which combines a pyrazole ring fused to a pyridine ring, making it a versatile scaffold for various chemical transformations and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of a dimethylamino leaving group, where the initial condensation proceeds via an addition-elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield N-oxides, while reduction can produce amine derivatives

Scientific Research Applications

(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-b]pyridine: Another related compound with a different fusion pattern of the pyrazole and pyridine rings.

Uniqueness

(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine is unique due to its specific fusion pattern and the presence of a methyl group at the 1-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-pyrazolo[1,5-a]pyridin-3-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8(11)6-9-7-12-13-5-3-2-4-10(9)13/h2-5,7-8H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRHUPVUEYNNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C=CC=CN2N=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.